



"Lipid peroxidation inhibitor 1" application in neuroscience research

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Compound of Interest

Compound Name: Lipid peroxidation inhibitor 1

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Application Notes: Ferrostatin-1 in Neuroscience Research

Introduction to Lipid Peroxidation in Neuroscience

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in neuronal membranes.[1] [2] This process is initiated by reactive oxygen species (ROS) and can lead to a chain reaction of damage, compromising membrane integrity, enzyme function, and signaling pathways.[2][3] The brain is exceptionally vulnerable to lipid peroxidation due to its high oxygen consumption, substantial lipid content, and relatively low antioxidant capacity.[1][4] Accumulating evidence links lipid peroxidation to the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury (TBI).[2][3][5]

A specific, iron-dependent form of regulated cell death driven by lipid peroxidation is known as ferroptosis.[5] This pathway is distinct from other forms of cell death like apoptosis and is characterized by the accumulation of iron and lethal levels of lipid hydroperoxides.[5][6] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[6][7][8] Inhibition or depletion of GPX4 leads to the buildup of lipid ROS, culminating in cell death.[6][8]

Ferrostatin-1 (Fer-1): A Potent Inhibitor of Ferroptosis



Ferrostatin-1 (Fer-1) has been identified as a potent and specific inhibitor of ferroptosis.[9] It effectively prevents cell death in various models of neurological disease by suppressing oxidative lipid damage.[9][10]

Mechanism of Action

The primary mechanism of Fer-1 is its function as a radical-trapping antioxidant.[6][11] It efficiently scavenges initiating alkoxyl radicals that are generated from the reaction of ferrous iron (Fe²⁺) with lipid hydroperoxides.[7][12] This action breaks the chain reaction of lipid peroxidation.[7] Unlike some other antioxidants, Fer-1 is particularly effective in the iron-rich environment that promotes ferroptosis.[7] Some studies also suggest that Fer-1 may form a complex with iron, reducing the availability of labile iron that catalyzes the production of ROS. [7][12] By preventing the accumulation of lipid hydroperoxides, Fer-1 preserves the structural and functional integrity of neuronal cells, offering significant neuroprotection.[9][13]

Quantitative Data Summary

The following tables summarize the experimental parameters for Ferrostatin-1 as reported in various neuroscience research contexts.

Table 1: Ferrostatin-1 Compound Details

Parameter	Value
IUPAC Name	N-(3-chloro-4-(trifluoromethyl)phenyl)-2-((4- (cyclohexylcarbamoyl)phenyl)amino)acetamide
Molecular Formula	C25H24CIF3N4O2
Molar Mass	518.9 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store stock solutions at -20°C or -80°C

Table 2: In Vitro Applications of Ferrostatin-1 in Neuronal Models



Cell Type	Disease Model/Insult	Fer-1 Concentration	Treatment Duration	Observed Effects
HT22 Hippocampal Cells	Glutamate- induced oxidative injury	100 nM	10 hours	Prevented glutamate- induced cell death.[11]
SH-SY5Y Neuroblastoma	MPP+-induced toxicity (Parkinson's model)	1-5 μΜ	Not specified	Inhibited MPP+- mediated cell death and lipid ROS accumulation. [14]
Organotypic Hippocampal Slices	Hemoglobin (Hb) or Fe ²⁺ exposure (ICH model)	10 μΜ	16 hours	Prevented neuronal death and reduced lipid ROS production.
Primary Neuron Cultures	General ferroptosis induction (e.g., with RSL3)	0.1-1 μΜ	4-24 hours	Inhibition of lipid peroxidation and cell death.[15]
Human iPSC- derived Neurons	Hemoglobin (Hb) exposure	Not specified	Not specified	Prevented hemoglobin- induced cell death.[13]

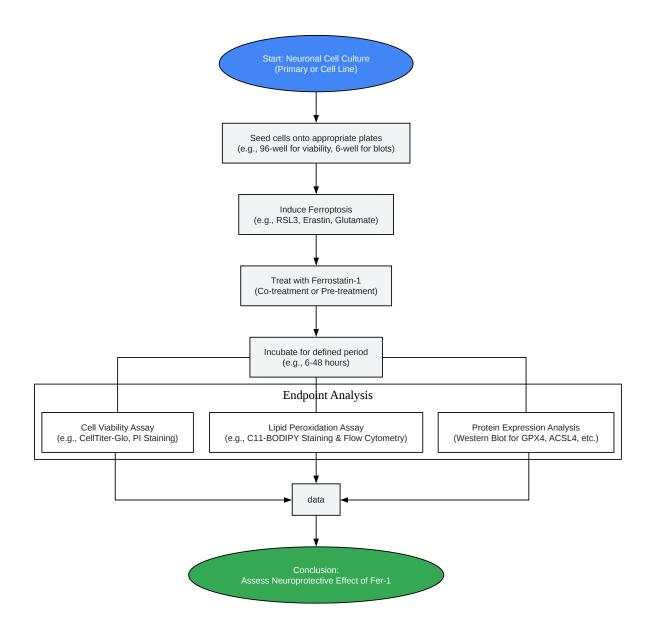
Table 3: In Vivo Applications of Ferrostatin-1 in Animal Models



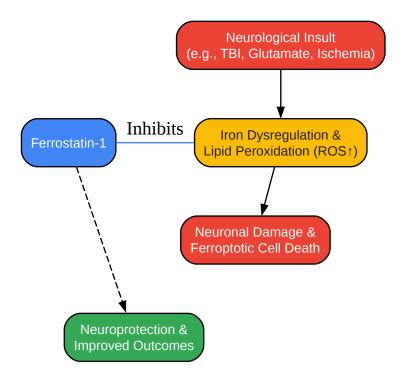
Animal Model	Disease Model	Dosage & Administration	Treatment Duration	Observed Effects
Mouse	Traumatic Brain Injury (TBI)	Intraventricular injection	Post-injury	Reduced iron deposition, mitigated neuronal cell death, and improved long- term cognitive performance.[5] [10]
Mouse	Intracerebral Hemorrhage (ICH)	In situ injection	Post-injury	Reduced neuronal death and improved neurologic function.[13]
Rat	Subarachnoid Hemorrhage (SAH)	Intracerebroventr icular administration	Post-injury	Alleviated brain injury and reduced lipid peroxidation.[16]
Mouse	Spinal Cord Injury (SCI)	Not specified	Post-injury	Promoted functional rehabilitation and neuron survival. [18]

Signaling Pathways and Experimental Workflow Diagrams









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Methodological & Application





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